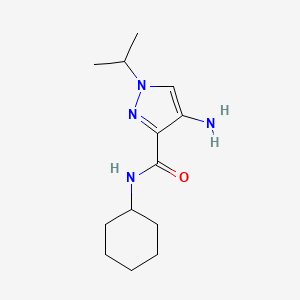

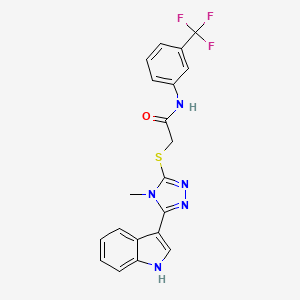

4-(噻吩-3-基)-1-((1,3,5-三甲基-1H-吡唑-4-基)磺酰基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enantioselective Synthesis Analysis

The study presented in the first paper introduces a method for synthesizing sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity. This is achieved through an asymmetric [4 + 2] cycloaddition reaction using chiral primary amine and o-fluorobenzoic acid, which efficiently promotes the reaction between N-sulfonylimines and enones or ynones. Notably, the cycloaddition reaction between cyclic N-sulfonylimines and ynones is reported for the first time, indicating a novel approach to the synthesis of these compounds .

Molecular Structure Analysis

The third paper discusses a compound with a pyrazolo[3,4-b]pyridine unit that exhibits a slight bow across the common C—C bond. In the crystal structure, the compound forms ribbons along the a-axis direction through C—H...π(ring) interactions, which are then packed into corrugated layers. Additionally, the paper notes a rotational disorder in the thiophenyl group, which is distributed over two sites in a specific ratio .

Chemical Reactions Analysis

The second paper explores a series of novel (4-piperidin-1-yl)-phenyl sulfonamides and their biological activity on the human beta(3)-adrenergic receptor (AR). The study highlights the importance of the 4-hydroxyl-3-methyl sulfonamide group and the impact of N-alkyl substitution on the 4-piperidin-1-yl-phenylamine structure for achieving potent beta(3) agonist activity with high selectivity over beta(1)- and beta(2)-ARs. This indicates that specific structural modifications can significantly influence the biological activity and selectivity of these compounds .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine," they do provide insights into related compounds. For instance, the anti-breast cancer activity of certain 1,2-dihydropyridine, thiophene, and thiazole derivatives is mentioned in the fourth paper, suggesting that compounds with thiophene moieties can exhibit significant cytotoxic activity, potentially surpassing that of the reference drug doxorubicin . This implies that the physical and chemical properties of thiophene-containing compounds are relevant for their biological activity and could be a focus for further research.

科学研究应用

抗菌应用

研究表明,具有与4-(噻吩-3-基)-1-((1,3,5-三甲基-1H-吡唑-4-基)磺酰基)哌啶相似的结构的化合物具有显着的抗菌特性。例如,含有磺酰基部分的新型嘧啶、吡唑并嘧啶和吡唑并三嗪衍生物的合成表明一些化合物对微生物感染具有活性 (Ammar 等人,2004)。此外,还探索了基于 3-甲基 1-苯基-5-苯磺酰胺基吡唑的新型杂环的制备,通过产生对各种细菌菌株有效的化合物来显示抗菌活性 (El‐Emary 等人,2002)。

抗癌活性

一些研究集中于与该化合物相关的衍生物的抗癌潜力。例如,二和三官能取代的 1,3-噻唑的抗癌评估表明,具有哌嗪取代基的化合物对各种癌细胞系显示出显着的有效性 (Turov,2020)。类似地,具有生物活性砜部分的新型 1,2-二氢吡啶、噻吩和噻唑衍生物已显示出有希望的体外抗癌活性,尤其是对人乳腺癌细胞系 (Al-Said 等人,2011)。

抗氧化特性

已经研究了新型 1H-3-吲哚基衍生物的设计和合成,包括与讨论的化合物相似的结构,以了解其抗氧化活性。这些研究旨在开发高效抗氧化剂,特别是针对 ROS,表明在减轻氧化应激相关疾病方面具有潜在应用 (Aziz 等人,2021)。

缓蚀

还进行了使用哌啶及其相关衍生物进行缓蚀的研究,特别是对于酸性环境中的铜等金属。这说明了该化合物在工业应用中的潜在用途,有助于保持金属的完整性和使用寿命 (Sankarapapavinasam 等人,1991)。

属性

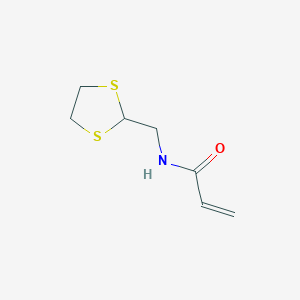

IUPAC Name |

4-thiophen-3-yl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S2/c1-11-15(12(2)17(3)16-11)22(19,20)18-7-4-13(5-8-18)14-6-9-21-10-14/h6,9-10,13H,4-5,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAGZZFCQWMEKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

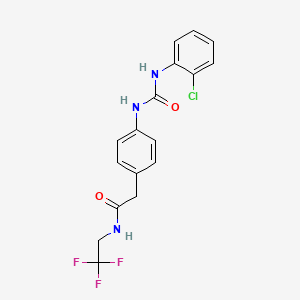

![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)

![(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide](/img/structure/B2509833.png)

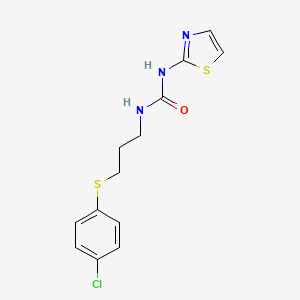

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2509837.png)

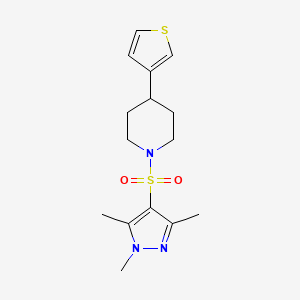

![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2509842.png)